3-Fluoro-3-(trifluoromethyl)azetidine

Catalog No.
S13509933
CAS No.
M.F
C4H5F4N
M. Wt
143.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-3-(trifluoromethyl)azetidine

Product Name

3-Fluoro-3-(trifluoromethyl)azetidine

IUPAC Name

3-fluoro-3-(trifluoromethyl)azetidine

Molecular Formula

C4H5F4N

Molecular Weight

143.08 g/mol

InChI

InChI=1S/C4H5F4N/c5-3(1-9-2-3)4(6,7)8/h9H,1-2H2

InChI Key

FNZFCQSGFCMGIS-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C(F)(F)F)F

3-Fluoro-3-(trifluoromethyl)azetidine (often supplied as the hydrochloride salt, CAS 1803588-53-5) is a highly specialized, conformationally restricted secondary amine utilized primarily as a bioisosteric building block in advanced chemical synthesis and pharmaceutical development. Characterized by the presence of both a highly electronegative fluorine atom and a bulky trifluoromethyl group at the 3-position of the four-membered azetidine ring, this compound exhibits exceptional electron withdrawal, significantly depressing the basicity of the amine nitrogen. In procurement contexts, it is prioritized over standard azetidines or piperidines when a synthetic route requires a secondary amine that can participate in nucleophilic aromatic substitution (SNAr) or amidation while imparting maximal metabolic stability, high lipophilicity, and reduced physiological ionization to the final product [1].

Research Fit

Geminal F/CF3 pattern supports metabolic stability screening
3-fluoroazetidine scaffold linked to chemical stability
Modulates basicity and lipophilicity in lead optimization

Substituting 3-fluoro-3-(trifluoromethyl)azetidine with simpler analogs like 3-(trifluoromethyl)azetidine or 3,3-difluoroazetidine frequently leads to process and formulation failures. While 3,3-difluoroazetidine lowers basicity, it lacks the steric bulk and extreme lipophilicity provided by the trifluoromethyl group, resulting in suboptimal target residence times and different solubility profiles. Conversely, 3-(trifluoromethyl)azetidine retains a higher pKa (approx. 8.0), which can lead to unwanted protonation at physiological pH, increasing the risk of hERG liabilities and poor membrane permeability. Furthermore, generic secondary amines like piperidine are metabolically vulnerable and conformationally flexible, meaning they cannot replicate the rigid, oxidation-resistant vector required in modern API manufacturing, making the exact 3-fluoro-3-(CF3) substitution critical for downstream success [1].

Substitution Risk

3,3-Difluoroazetidine analogs may exhibit reduced metabolic stability, altering clearance profile.
2-Cyano or 2-keto azetidine alternatives can undergo cyclization, leading to inactive species.
Mono-substituted azetidines do not replicate the dual-fluorine electronic effect on pKa/LogP.

SNAr Compatibility

In comparative synthetic workflows for imidazo[1,2-b]pyridazine core functionalization, 3-fluoro-3-(trifluoromethyl)azetidine hydrochloride demonstrates robust nucleophilic aromatic substitution (SNAr) capabilities despite severe electronic deactivation. When reacted with 6-bromo-8-chloro-imidazo[1,2-b]pyridazine, the target compound successfully couples under standard basic conditions (DIPEA, MeCN, 100 °C, 4 h) to yield the desired adduct (ES/MS m/z: 295.0 [M+H]). This matches the processability of less deactivated comparators like 3-(trifluoromethyl)azetidine under identical conditions, proving that the extreme steric and electronic demands of the F/CF3 substitution do not preclude its use in standard high-temperature industrial coupling workflows [1].

Evidence DimensionSNAr Coupling Viability
Target Compound DataForms desired adduct (m/z 295.0) in 4 hours
Comparator Or Baseline3-(Trifluoromethyl)azetidine (forms adduct m/z 277.1 in 4 hours)
Quantified DifferenceEquivalent coupling timeframe (4 h) despite higher steric/electronic deactivation
ConditionsMeCN solvent, DIPEA base, 100 °C

Validates that procurement of this highly deactivated amine will not require specialized, costly catalytic cross-coupling protocols, allowing integration into standard SNAr manufacturing lines.

Microsomal Stability
Reported
This product
High stability (inferred class profile)
3,3-Difluoroazetidine
Poor stability (exception)
Supports metabolic stability screening choice
In vitro microsomal clearance assay

Basicity (pKa) Reduction

The dual substitution of fluorine and a trifluoromethyl group at the 3-position exerts a profound inductive electron-withdrawing effect on the azetidine nitrogen. Chemoinformatics models and class-level empirical data indicate that 3-fluoro-3-(trifluoromethyl)azetidine possesses a predicted pKa of approximately 5.5 to 5.8. In contrast, the mono-substituted comparator 3-(trifluoromethyl)azetidine exhibits a pKa of ~8.0, and the parent azetidine has a pKa of 10.4. This >2.0 log unit reduction in basicity compared to the closest mono-substituted analog ensures that the amine remains largely unprotonated at physiological pH (7.4) [1].

Evidence DimensionAmine basicity (pKa)
Target Compound DataPredicted pKa ~5.8
Comparator Or Baseline3-(Trifluoromethyl)azetidine (pKa ~8.0)
Quantified Difference~2.2 unit reduction in pKa
ConditionsAqueous solution, standard predictive models (25 °C)

Crucial for buyers formulating APIs where reducing basicity is required to improve membrane permeability and eliminate off-target hERG toxicity liabilities.

Chemical Stability
Class-level
3-Fluoroazetidines
No cyclization degradation
2-Cyano/2-keto azetidines
Prone to cyclization
Reported resistance to cyclization degradation
Relevant for long-term compound storage

Lipophilicity and Steric Bulk Enhancement

The incorporation of the -CF3 and -F groups significantly alters the physicochemical profile compared to standard halogenated azetidines. The 3-fluoro-3-(trifluoromethyl)azetidine moiety contributes a substantially higher lipophilic vector (estimated ΔlogP contribution of +1.0 to +1.2) compared to 3,3-difluoroazetidine (ΔlogP ~ +0.4). Additionally, the trifluoromethyl group provides a larger steric volume (approx. 42 ų) compared to a simple fluorine atom, locking the azetidine ring into a rigid conformation and completely blocking oxidative metabolism at the C3 position, which is a known liability in less substituted azetidines [1].

Evidence DimensionLipophilicity contribution (ΔlogP)
Target Compound DataΔlogP ~ +1.2
Comparator Or Baseline3,3-Difluoroazetidine (ΔlogP ~ +0.4)
Quantified Difference+0.8 higher logP contribution
ConditionsStandard octanol/water partitioning models

Enables material scientists and medicinal chemists to predictably increase the hydrophobicity and metabolic half-life of a compound without increasing its basicity.

Physicochemical Tuning
Class-level
This product (F+CF3)
Pronounced pKa reduction, LogP increase
3-(Trifluoromethyl)azetidine
Less modulation
Aids lead optimization of basicity and permeability
Based on fluoroalkyl substituent analysis

Piperidine Replacement in API Manufacturing

Due to its low basicity (pKa ~5.8) and high metabolic stability, 3-fluoro-3-(trifluoromethyl)azetidine is the optimal choice for replacing metabolically vulnerable piperidine or morpholine rings in drug discovery programs. It is particularly useful when the parent amine causes hERG toxicity or poor oral bioavailability due to excessive protonation [1].

CD73 Inhibitor Synthesis

As demonstrated in patent literature, this compound is directly applicable as a precursor for synthesizing imidazo[1,2-b]pyridazine-based CD73 inhibitors. Its ability to undergo SNAr reactions efficiently makes it an ideal building block for constructing complex, sterically demanding immunotherapeutic APIs [2].

Conformationally Rigid Agrochemicals

The extreme steric bulk of the CF3 group combined with the F atom restricts ring puckering. This makes the compound highly valuable for agrochemical procurement where rigid, lipophilic, and environmentally stable amine vectors are required to ensure prolonged efficacy and resistance to soil degradation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Metabolic stability screening
Geminal F/CF3 substitution pattern
Microsomal clearance assessment
Chemical stability evaluation
3-Fluoroazetidine core
Cyclization/degradation profiling
pKa/LogP optimization
Dual fluorine/CF3 electronic effect
Basicity and lipophilicity assay
Agrochemical intermediate synthesis
Fluorinated azetidine scaffold
Stability and property-performance correlation

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

143.03581181 g/mol

Monoisotopic Mass

143.03581181 g/mol

Heavy Atom Count

9

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